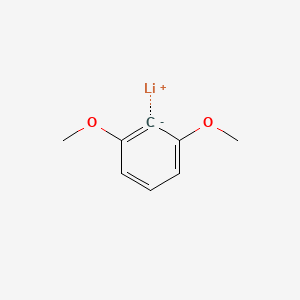

2,6-Dimethoxyphenyl lithium

描述

BenchChem offers high-quality 2,6-Dimethoxyphenyl lithium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethoxyphenyl lithium including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

2785-97-9 |

|---|---|

分子式 |

C8H9LiO2 |

分子量 |

144.1 g/mol |

IUPAC 名称 |

lithium;1,3-dimethoxybenzene-2-ide |

InChI |

InChI=1S/C8H9O2.Li/c1-9-7-4-3-5-8(6-7)10-2;/h3-5H,1-2H3;/q-1;+1 |

InChI 键 |

SYTLRIRYZMOMIO-UHFFFAOYSA-N |

SMILES |

[Li+].COC1=[C-]C(=CC=C1)OC |

规范 SMILES |

[Li+].COC1=[C-]C(=CC=C1)OC |

其他CAS编号 |

2785-97-9 |

产品来源 |

United States |

化学反应分析

Palladium-Catalyzed Cross-Coupling Reactions

Pd catalysts enable coupling with aryl/heteroaryl chlorides, bromides, and triflates. Key findings include:

Mechanistic Insights :

-

Steric Effects : The 2,6-dimethoxy groups slow transmetallation but enhance oxidative addition efficiency due to electron donation .

-

Ligand Dependency : Bulky phosphines (e.g., PtBu₃) mitigate steric hindrance, improving yields .

Nickel-Catalyzed Couplings with Heteroaromatics

Ni catalysts broaden substrate scope to electron-deficient heterocycles:

| Heteroaryl Chloride | Catalyst System | Yield | Notes | Source |

|---|---|---|---|---|

| 3-Chloroquinoline | Ni(cod)₂/dppe | 72% | Requires low temps (−30°C) | |

| 2-Chlorothiophene | NiCl₂(dme)/TMEDA | 65% | Fast coupling (<30 min) |

Key Observation : Ni systems tolerate polar functional groups (e.g., esters, nitriles) but show lower turnover frequencies compared to Pd .

Oxygen-Activated Fast Coupling

Molecular oxygen accelerates Pd-catalyzed reactions by generating active Pd(0) species:

-

Reaction : 2,6-Dimethoxyphenyllithium + 4-Chlorotoluene → Biaryl

-

Conditions : Pd(PtBu₃)₂, O₂, THF, 25°C

Mechanism : O₂ oxidizes Pd(0) to Pd(II), facilitating oxidative addition without pre-activation steps .

Limitations and Challenges

-

Steric Hindrance : Coupling with ortho-substituted electrophiles (e.g., 2,6-dichloropyridine) fails due to excessive crowding .

-

Electrophile Compatibility : Strongly electron-deficient partners (e.g., nitroarenes) undergo side reactions unless masked .

Comparative Reactivity

| Parameter | 2,6-Dimethoxyphenyllithium | Phenyllithium |

|---|---|---|

| Coupling Rate (Pd) | 5× faster | Baseline |

| Steric Tolerance | Low | High |

| Functional Group Tolerance | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。